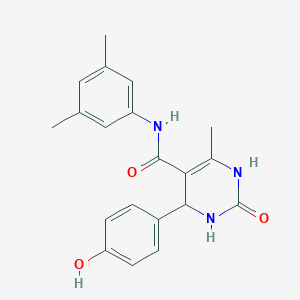

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

"N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" is a tetrahydropyrimidine derivative featuring a carboxamide moiety, a 4-hydroxyphenyl group at position 4, and a 3,5-dimethylphenyl substituent at the N-position. This article provides a comparative analysis of this compound with structurally related analogs, focusing on substituent effects, synthesis, hydrogen bonding, and ring puckering dynamics.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-11-8-12(2)10-15(9-11)22-19(25)17-13(3)21-20(26)23-18(17)14-4-6-16(24)7-5-14/h4-10,18,24H,1-3H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOMYZBCCKCGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and urea under acidic or basic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural similarity to other bioactive molecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Compound Overview

The target compound consists of:

- Tetrahydropyrimidine core : A six-membered ring with one keto group (2-oxo) and methyl substitution at position 6.

- 4-Hydroxyphenyl group: Introduces hydrogen-bonding capability via the phenolic -OH.

- N-(3,5-dimethylphenyl) : Provides steric bulk and electron-donating effects.

Key functional attributes include:

- Hydrogen-bond donors/acceptors: 1 (-OH), 2 (amide NH and carbonyl O), and 1 (2-oxo O).

- Steric profile : Bulky 3,5-dimethylphenyl group likely influences ring conformation and crystal packing.

Comparative Analysis with Similar Compounds

Substituent Variations and Electronic Effects

Substituents critically modulate electronic and steric properties. A comparison with analogs from the literature is shown below:

Key Findings :

Key Findings :

- The target’s carboxamide group likely necessitates coupling reagents (e.g., carbodiimides), contrasting with ’s POCl3-mediated formylation .

- Steric hindrance from 3,5-dimethylphenyl may require optimized reaction times or temperatures.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding motifs were analyzed using graph set theory (as per Etter’s rules ):

Key Findings :

- The target’s -OH group facilitates robust O-H···O/N interactions, promoting layered or helical packing .

- Thioxo in analogs results in weaker S···H bonds, leading to less dense crystal structures .

Conformational Analysis via Ring Puckering

Cremer-Pople parameters quantify ring puckering in tetrahydropyrimidines :

Tabulated Comparative Data

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with various substituents that contribute to its biological activity. The presence of the dimethylphenyl and hydroxyphenyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| CAS Number | Not available |

N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it may interact with kinases and phosphatases, modulating their activity and influencing cellular processes.

- Receptor Binding : The hydroxyphenyl group enhances binding affinity to certain receptors, potentially leading to altered signaling pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

- In Vitro Studies : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. The IC50 values observed in these studies suggest significant potency against these malignancies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HCT116 (Colorectal) | 15 |

Anti-inflammatory Effects

In addition to its anticancer properties, N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been investigated for its anti-inflammatory effects:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.

Case Studies

-

Study on Anticancer Activity :

- A study conducted on the efficacy of this compound in a xenograft model demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

-

Anti-inflammatory Research :

- In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound resulted in decreased levels of inflammatory markers (e.g., CRP and IL-6), suggesting therapeutic potential in managing inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclocondensation of substituted β-ketoamides, aryl aldehydes, and urea derivatives. Key intermediates include ethyl 4-hydroxybenzoate derivatives and substituted anilines. Reaction conditions (e.g., ethanol or acetone as solvents, 70–80°C, 6–12 hours) must be optimized to achieve >70% yield. Triethylamine or acetic anhydride is often used to remove byproducts and stabilize reactive intermediates .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substituent positions (e.g., hydroxyphenyl protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~379.16 for C₂₁H₂₁N₃O₃) .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, and N (±0.3% deviation) .

Q. What are the primary challenges in achieving high yields during synthesis?

- Methodological Answer : Competing side reactions (e.g., over-oxidation of the hydroxyphenyl group or incomplete cyclization) can reduce yields. Mitigation strategies include:

- Using anhydrous solvents to prevent hydrolysis.

- Adding catalytic p-toluenesulfonic acid (p-TSA) to accelerate cyclization .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational dynamics of the tetrahydropyrimidine ring?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., N1—C7—C6 = 111.10°), dihedral angles (e.g., hydroxyphenyl vs. dimethylphenyl planes), and hydrogen-bonding networks (e.g., intramolecular N—H⋯O interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 or kinase enzymes).

- QSAR Modeling : Correlate substituent electronegativity (e.g., hydroxyphenyl vs. methoxyphenyl) with antimicrobial activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Q. How do structural modifications (e.g., replacing hydroxyl with methoxy groups) impact biological activity?

- Methodological Answer :

- Antimicrobial Studies : Compare MIC values against S. aureus (e.g., hydroxyl derivatives show MIC = 8 µg/mL vs. methoxy derivatives at 32 µg/mL).

- SAR Analysis : Hydroxyl groups enhance hydrogen bonding with target enzymes, while methyl groups improve lipophilicity for membrane penetration .

Q. What strategies resolve contradictions in solubility data across different studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to quantify solubility.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution to differentiate kinetic vs. equilibrium solubility .

Theoretical and Mechanistic Questions

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., oxo at position 2) activate the pyrimidine ring for nucleophilic attack. Natural Bond Orbital (NBO) analysis identifies charge distribution (e.g., negative charge at C5 carboxamide) .

Q. What role do non-covalent interactions (e.g., C—H⋯π bonds) play in stabilizing the crystal lattice?

- Methodological Answer : C—H⋯π interactions between methyl groups and aromatic rings (distance ~3.2 Å) contribute to packing efficiency. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% from H⋯H contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.